molecular formula C8H16N2O3 B8628332 Methyl 6-ureidohexanoate

Methyl 6-ureidohexanoate

Cat. No.: B8628332
M. Wt: 188.22 g/mol
InChI Key: IYWGYAPJMLEBFK-UHFFFAOYSA-N
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Description

Methyl 6-ureidohexanoate is an ester derivative of 6-ureidohexanoic acid, characterized by a ureido (-NHCONH₂) functional group at the sixth carbon of a hexanoate backbone. It is synthesized via the reaction of 6-ureidohexanoic acid with trimethylsilyldiazomethane (TMS-diazomethane) in a methanol/benzene solvent system, yielding a crude product with 98% efficiency without further purification . This compound is primarily utilized in the Biginelli reaction to generate pyrimidinone-peptoid hybrids, which modulate molecular chaperone Hsp70 activity and influence cell proliferation .

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 6-(carbamoylamino)hexanoate

InChI

InChI=1S/C8H16N2O3/c1-13-7(11)5-3-2-4-6-10-8(9)12/h2-6H2,1H3,(H3,9,10,12)

InChI Key

IYWGYAPJMLEBFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCNC(=O)N

Origin of Product

United States

Chemical Reactions Analysis

Ugi Four-Component Reaction (U-4CR)

This reaction combines methyl 6-ureidohexanoate with amines, aldehydes, and isocyanides to generate dipeptide analogs. For example:

  • Reactants :

    • Aldehyde (e.g., 4-nitrobenzaldehyde)

    • Amine (e.g., benzylamine)

    • Isocyanide (e.g., cyclohexyl isocyanide)

    • This compound (as the carboxylic acid component)

  • Conditions : Microwave irradiation (100 W, 100°C, 10 min) .

  • Yield : ~65% for α-acylamino carboxamide derivatives .

Passerini Three-Component Reaction (P-3CR)

This reaction produces α-acyloxy carboxamides:

  • Reactants :

    • Aldehyde (e.g., benzaldehyde)

    • Isocyanide (e.g., tert-butyl isocyanide)

    • This compound

  • Conditions : Room temperature, methanol solvent .

  • Yield : Up to 85% for substituted α-acyloxy carboxamides .

Hydrolysis and Functionalization

The methyl ester and ureido groups in the compound enable selective functionalization:

Hydrolysis of the Ester Group

  • Reaction : Acid- or base-catalyzed hydrolysis converts the methyl ester to 6-ureidohexanoic acid.

  • Conditions :

    • Acidic : HCl (6 M), reflux, 6 h .

    • Basic : NaOH (1 M), room temperature, 12 h .

  • Application : Generates carboxylic acid derivatives for further coupling (e.g., amide bond formation) .

Amide Bond Formation

  • Reagents : Carbodiimides (e.g., EDC, DCC) or coupling agents (e.g., HATU).

  • Example : Reaction with tryptamine in dry toluene yields N-(2-(1H-indol-3-yl)ethyl)-6-ureidohexanoamide derivatives .

Comparative Reaction Data

Reaction Type Key Components Conditions Yield Reference
Ugi Four-ComponentAldehyde, amine, isocyanide, esterMicrowave, 100°C, 10 min65%
Passerini Three-ComponentAldehyde, isocyanide, esterRT, methanol, 24 h85%
Acid HydrolysisHCl (6 M)Reflux, 6 h>90%
Peptide CouplingTryptamine, EDCDry toluene, 15 h70–95%

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 150°C; stable under standard lab conditions (20–25°C) .

  • pH Sensitivity : Hydrolyzes rapidly in strongly acidic or alkaline conditions .

Comparison with Similar Compounds

Research Findings and Limitations

  • Contradictions in Evidence: While this compound is associated with biological activity in , other analogs (e.g., Methyl 6-acetoxyhexanoate) lack such data, suggesting a need for comparative bioactivity studies.
  • Data Gaps: Yields and purity details for Methyl 6-aminohexanoate hydrochloride are unspecified in , limiting direct comparison.

Q & A

Q. What is the optimal synthetic route for Methyl 6-ureidohexanoate, and how can reaction parameters be controlled to improve yield?

this compound is synthesized via esterification of 6-ureidohexanoic acid using trimethylsilyldiazomethane (TMSD) in a methanol/benzene solvent mixture (2:7 ratio). Critical parameters include:

  • Temperature control : Reaction initiation at 0°C to prevent side reactions, followed by gradual warming to room temperature .
  • Reagent stoichiometry : A 1.2:1 molar ratio of TMSD to substrate ensures complete methylation .
  • Solvent choice : Benzene co-solvent enhances reagent solubility and reaction efficiency. Post-synthesis, vacuum removal of volatiles yields the crude ester, which should be purified via recrystallization or chromatography.

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify ester and urea functional groups.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection (e.g., 210–254 nm).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular ion peaks and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify characteristic stretches (e.g., C=O at ~1700 cm1^{-1}, N-H at ~3300 cm1^{-1}) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Stability protocols should include:

  • Solvent screening : Test degradation in polar (e.g., water, DMSO) and non-polar solvents (e.g., hexane) at 25°C and 40°C.
  • pH dependence : Assess hydrolysis rates in buffered solutions (pH 2–10).
  • Light and oxygen sensitivity : Conduct accelerated aging under UV light and inert vs. aerobic atmospheres. Analytical endpoints (HPLC, NMR) should track decomposition products over time .

Advanced Research Questions

Q. How can conflicting data on this compound’s reactivity in nucleophilic environments be resolved?

Contradictions often arise from solvent polarity, temperature, or trace impurities. Methodological approaches include:

  • Replication under controlled conditions : Standardize solvent purity (HPLC-grade) and reaction vessels.
  • Kinetic studies : Monitor reaction progress via in-situ techniques (e.g., FTIR or Raman spectroscopy).
  • Statistical validation : Apply t-tests or ANOVA to compare datasets and identify outliers .

Q. What computational strategies complement experimental studies to predict this compound’s interactions with biomolecular targets?

  • Molecular docking : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., proteases or kinases).
  • Molecular Dynamics (MD) simulations : Analyze conformational stability in aqueous or lipid environments (e.g., GROMACS).
  • Quantum Mechanical (QM) calculations : Predict electronic properties (e.g., charge distribution) using Gaussian or ORCA .

Q. What methodological rigor is required to evaluate this compound’s thermodynamic properties, such as solubility and partition coefficients?

  • Phase solubility studies : Use the shake-flask method with octanol/water partitioning to determine logPP.
  • Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy changes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with proteins or ligands. Ensure triplicate measurements and calibration against reference standards .

Methodological Best Practices

  • Data presentation : Use tables to summarize reaction yields, spectral data, and statistical analyses. For example:

    ParameterValue/OutcomeTechnique Used
    Yield85% ± 3% (n=3)Gravimetric analysis
    Purity>98%HPLC
    LogPP1.2 ± 0.1Shake-flask method
  • Error analysis : Report standard deviations and confidence intervals for reproducibility .

  • Ethical compliance : Adhere to institutional guidelines for chemical safety and waste disposal .

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